REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([F:18])=[CH:4][C:5]2[O:14][CH2:13][CH2:12][N:11]3[C:7](=[N:8][C:9]([I:16])=[C:10]3I)[C:6]=2[CH:17]=1.C([Mg]Br)C>O1CCCC1>[Br:1][C:2]1[C:3]([F:18])=[CH:4][C:5]2[O:14][CH2:13][CH2:12][N:11]3[C:7](=[N:8][C:9]([I:16])=[CH:10]3)[C:6]=2[CH:17]=1
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Name
|
|
Quantity
|
886 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC2=C(C3=NC(=C(N3CCO2)I)I)C1)F
|
Name
|
|
Quantity
|
1987 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
7 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at −40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 20-L 4-necked round-bottom flask purged
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Type
|
TEMPERATURE
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Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of 10 L of saturated aqueous NH4Cl
|
Type
|
ADDITION
|
Details
|
diluted with 24 L of tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
The resulting solution was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 4×3 L of tetrahydrofuran
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with 1)(2 L of EA
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CC2=C(C3=NC(=CN3CCO2)I)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2100 g | |
YIELD: CALCULATEDPERCENTYIELD | 309.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |